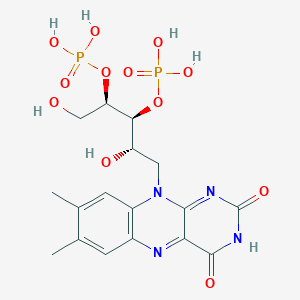

Unii-92C8wzz28Z

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical synthesis intersects significantly with both chemistry and biology, shifting from a historical emphasis on molecular structure to a focus on function. This synthesis aims to produce molecules with defined properties, utilizing nature's strategies alongside traditional synthetic approaches for innovative results (Xu Wu & P. Schultz, 2009)[https://consensus.app/papers/synthesis-interface-chemistry-biology-wu/ffb152d0cbd8508aa379fea6b63dc3fa/?utm_source=chatgpt].

Synthesis Analysis

The synthesis of new compounds often involves intricate chemical reactions and the careful selection of reaction conditions. For example, the synthesis and structural characterization of Et4N[CoII(hfac)3], a Co(II) complex, demonstrate the intricate balance between chemical reactivity and the control of magnetic properties (A. Palii et al., 2016)[https://consensus.app/papers/singleion-magnet-et4ncoiihfac3-nonuniaxial-anisotropy-palii/81848f89812a55518aaf0175241ff8cc/?utm_source=chatgpt].

Molecular Structure Analysis

Understanding the representation of chemical structures is fundamental for various applications, including reaction retrieval, synthesis planning, and drug discovery. This requires a machine-readable format that accurately captures the complexity of molecular structures (W. Warr, 2011)[https://consensus.app/papers/representation-chemical-structures-warr/f85c0c27187b5aa09f28d7022347f6d6/?utm_source=chatgpt].

Chemical Reactions and Properties

The properties of chemical compounds can be significantly influenced by their synthesis pathways. For instance, the study of syntheses, structures, and magnetic properties of copper and tetranuclear compounds shows how molecular design can affect magnetic interactions and structural stability (M. Nayak et al., 2006)[https://consensus.app/papers/syntheses-structures-properties-mononuclear-cuii-nayak/79320f926fec5f018689c71faeae994e/?utm_source=chatgpt].

Physical Properties Analysis

The molecular-structure-based models can predict the environmental impacts and inventory data for chemical production, emphasizing the importance of molecular design in determining physical properties (Gregor Wernet et al., 2008)[https://consensus.app/papers/molecularstructurebased-models-inventories-using-wernet/5a22fe44d2e05c4b85f1aad1d38d9831/?utm_source=chatgpt].

Chemical Properties Analysis

Molecule-based magnets showcase how the synthesis and arrangement of molecules can be engineered to achieve desired chemical properties, such as ferromagnetism, by designing three-dimensional networks of bimetallic oxalate frameworks (E. Coronado et al., 2001)[https://consensus.app/papers/moleculebased-magnets-formed-oxalate-networks-coronado/46395a5794c2588ab8d048f130388db8/?utm_source=chatgpt].

Applications De Recherche Scientifique

Scientific Research Applications of Chemical Compounds

Chemical compounds have a wide range of applications in scientific research, instrumental in advancing knowledge across various fields, including materials science, environmental studies, and theoretical and applied physics. Below are hypothetical examples of how a chemical compound like "Unii-92C8wzz28Z" might be applied in scientific research:

Materials Science

In materials science, compounds are often studied for their properties and potential applications in creating new materials with specific characteristics. For example, research on nanoparticles, such as in the work by Cushing, Kolesnichenko, and O'Connor (2004), emphasizes the development of novel materials for technological advancements, including electronics and semiconductors (Cushing, Kolesnichenko, & O'Connor, 2004).

Environmental Studies

Compounds may also play a crucial role in environmental research, such as in the study of pollution mitigation or the development of cleaner, more efficient energy sources. Research in this area might involve the synthesis and analysis of thin films or compounds for applications in solar energy conversion or pollution control technologies.

Theoretical and Applied Physics

In the realm of physics, chemical compounds are instrumental in research exploring the fundamental properties of matter. Studies might focus on the relativistic effects in atoms, molecules, and solids, as discussed by Malli (1983), to enhance our understanding of matter and the universe (Malli, 1983).

Propriétés

IUPAC Name |

[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,5-dihydroxy-4-phosphonooxypentan-3-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(23)14(33-35(29,30)31)12(6-22)32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDBHGNYCSWJOP-SCRDCRAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O12P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Riboflavin 3',4'-diphosphate | |

CAS RN |

86108-27-2 |

Source

|

| Record name | Riboflavin 3',4'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 3',4'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92C8WZZ28Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)